4-((2,5-Dimethoxyphenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-((2,5-Dimethoxyphenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group attached to a dimethoxyphenyl ring, which is further connected to a pyrazolone core. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dimethoxyphenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 2,5-dimethoxybenzenediazonium chloride with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the diazotization process. The resulting diazonium salt is then coupled with the pyrazolone derivative to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-((2,5-Dimethoxyphenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-((2,5-Dimethoxyphenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((2,5-Dimethoxyphenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxy-2-((4-methoxyphenyl)diazenyl)phenol: Similar in structure but with different substituents on the aromatic ring.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)ethanamine: A related compound with an iodo substituent, known for its hallucinogenic properties.
Uniqueness
4-((2,5-Dimethoxyphenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of a diazenyl group with a pyrazolone core, providing a versatile platform for chemical modifications and diverse applications in various fields.
Properties
CAS No. |
61550-73-0 |
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Molecular Formula |
C18H18N4O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[(2,5-dimethoxyphenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C18H18N4O3/c1-12-17(18(23)22(21-12)13-7-5-4-6-8-13)20-19-15-11-14(24-2)9-10-16(15)25-3/h4-11,17H,1-3H3 |
InChI Key |
BVAXHYVDBBAHQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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